molecular formula C20H25NO4S B3611907 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide

Cat. No.: B3611907
M. Wt: 375.5 g/mol
InChI Key: JGDGPPHCRBOLIG-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, integrating two pharmaceutically relevant motifs: a tetrahydro-2H-pyran scaffold and a benzenesulfonamide group. The tetrahydro-2H-pyran ring is a privileged structure in drug design, often used to improve the physicochemical properties and metabolic stability of lead compounds . The benzenesulfonamide functional group is extensively exploited in medicinal chemistry due to its versatile biological activities. Sulfonamides are recognized for their ability to interact with a wide range of enzymes and receptors, and they form a core component of many therapeutic agents . Scientific literature indicates that structurally related benzenesulfonamide compounds have been investigated as potent inhibitors of various enzymes. For instance, some derivatives act as inhibitors of sodium channels , making them valuable tools for probing pain pathways and related neurological disorders . Other analogs have been designed as inhibitors of matrix metalloproteinases (MMPs) , such as interstitial collagenase, which are targets in cancer and inflammatory disease research . Furthermore, certain sulfonamide-based compounds have been explored for their role in inhibiting kinases like IKK2 , a key regulator of the NF-κB pathway implicated in inflammatory responses . This compound, with its unique hybrid structure, is presented as a valuable chemical probe for researchers to investigate novel biological targets and mechanisms of action, particularly in the fields of ion channel modulation , enzyme inhibition , and intracellular signaling . Its potential research applications are primarily in early-stage discovery and preclinical studies.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-16-3-9-19(10-4-16)26(22,23)21-15-20(11-13-25-14-12-20)17-5-7-18(24-2)8-6-17/h3-10,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDGPPHCRBOLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.48 g/mol
  • CAS Number : 664993-53-7

The structure includes a tetrahydro-2H-pyran ring substituted with a methoxyphenyl group, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, particularly in the inhibition of specific enzymes or pathways involved in disease processes. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation .

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit enzymes related to cancer cell growth.
  • Receptor Modulation : Similar compounds have been noted for their interaction with various receptors, potentially leading to anti-inflammatory or analgesic effects.
  • Cell Cycle Regulation : The compound might influence cell cycle progression, particularly in cancer cells.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For example, compounds similar to this compound have demonstrated efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeMechanism of ActionReference
Benzamide Derivative ABreast CancerDHFR Inhibition
Benzamide Derivative BLymphomaCell Cycle Arrest
This compoundTBDTBDTBD

Anti-inflammatory Properties

The structural motifs present in this compound suggest potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating conditions like rheumatoid arthritis.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H28N2O4S
  • Molecular Weight : 452.6 g/mol
  • CAS Number : 1351688-26-0

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research has indicated that compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide exhibit anticancer properties. For instance, studies on related sulfonamide compounds have demonstrated their ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects. The structure of this compound suggests potential activity against both Gram-positive and Gram-negative bacteria. Investigations into its efficacy against specific pathogens could pave the way for new antibiotic therapies.

Enzyme Inhibition Studies

The compound's unique structure positions it as a candidate for enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Research has shown that modifications to the sulfonamide moiety can enhance selectivity towards specific enzymes, offering insights into drug design.

Pharmacological Profiling

Pharmacological studies are essential to understand the compound's mechanism of action. In vitro assays can be conducted to evaluate its effects on cell viability, apoptosis induction, and cell cycle progression in various cancer cell lines.

Polymer Synthesis

Due to its functional groups, this compound can be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation could lead to materials with improved thermal stability and mechanical properties.

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for developing coatings and adhesives that require durability under various environmental conditions.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial EfficacyShowed activity against Staphylococcus aureus and Escherichia coli strains.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Key Structural Features Reported Bioactivity
Target Compound : N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide ~C₂₅H₂₉NO₄S Tetrahydro-pyran, 4-methoxyphenyl, methylbenzenesulfonamide Potential enzyme inhibition (e.g., carbonic anhydrase)
Compound A : N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide C₂₀H₂₇F₃N₂O₃S Piperidine-tetrahydropyran hybrid, trifluoromethylbenzenesulfonamide Enzyme inhibition (e.g., anticancer targets)
Compound B : 2-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide C₂₃H₂₅ClN₂O₃ Chloroindole, acetamide, tetrahydropyran-methoxyphenyl Probe for biological pathway studies
Compound C : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide C₂₁H₂₄BrN₅O₂S Thiazole, tetrahydroazepine, methoxyphenyl Cardioprotective activity
Compound D : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S Naphthalene, stereochemically pure sulfonamide Chiral ligand or therapeutic candidate
Key Observations:

Compound D’s naphthalene moiety introduces steric bulk, which may alter binding kinetics compared to the target compound’s simpler methoxyphenyl group .

Heterocyclic Modifications :

  • Compound B’s chloroindole and acetamide groups diverge from the sulfonamide functionality, suggesting distinct biological targets (e.g., neurotransmitter receptors vs. enzymes) .
  • Compound C’s thiazole-tetrahydroazepine core demonstrates cardioprotective effects, highlighting how heterocycles can drive therapeutic specificity .

Reaction Yield and Challenges:
  • The trifluoromethyl group in Compound A necessitates specialized reagents (e.g., fluorinated intermediates), increasing synthesis complexity .
  • Stereochemical purity in Compound D (99% enantiomeric excess) requires chiral catalysts or resolution techniques, unlike the target compound’s simpler stereochemistry .

Physicochemical Properties

Property Target Compound Compound A Compound D
Molecular Weight ~435 g/mol 444.5 g/mol 447.5 g/mol
Lipophilicity (LogP) Estimated ~3.2 (high) ~3.8 (higher) ~4.1 (highest)
Solubility Low in water Low (improved with CF₃) Very low (steric bulk)

Q & A

Q. What are the established synthetic routes for N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the tetrahydropyran ring : Cyclization under reflux conditions using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Sulfonamide coupling : Reaction of 4-methylbenzenesulfonyl chloride with a tetrahydropyran-containing amine precursor in dichloromethane or THF, often with triethylamine as a base to absorb HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
StepReagents/ConditionsPurpose
1BF₃·Et₂O, refluxCyclization to form tetrahydropyran ring
24-methylbenzenesulfonyl chloride, Et₃N, DCMSulfonamide bond formation
3Silica gel chromatographyPurification

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), tetrahydropyran protons (δ ~1.5–4.0 ppm), and sulfonamide NH (δ ~7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (e.g., C₂₄H₂₉NO₄S requires m/z 427.18) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C 67.42%, H 6.80%, N 3.28%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .
  • Stability : Stable at room temperature for >6 months when stored in dark, anhydrous conditions. Degrades under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

Single-crystal X-ray diffraction reveals:

  • Tetrahydropyran ring conformation : Chair or boat configurations, influenced by steric effects from the 4-methoxyphenyl group.
  • Hydrogen bonding : Weak C–H⋯O interactions between sulfonamide oxygen and adjacent aromatic protons, stabilizing the crystal lattice .
  • Torsion angles : Critical for understanding steric hindrance in biological target binding .

Q. What biological targets are hypothesized for this compound, and how are they validated?

  • Target Hypotheses : Potential inhibition of enzymes (e.g., carbonic anhydrase) or modulation of G-protein-coupled receptors (GPCRs) due to sulfonamide’s known pharmacophore properties .
  • Validation Methods :
  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity).
  • Receptor binding studies : Radioligand displacement assays with ³H-labeled antagonists .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Variations tested :
  • Replacement of 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity.
  • Modification of the tetrahydropyran methyl group to bulkier substituents (e.g., isopropyl) to improve target selectivity .
    • Key Findings :
  • Methoxy groups enhance solubility but reduce metabolic stability.
  • Bulky substituents on tetrahydropyran improve binding affinity by 2–3-fold in enzyme inhibition assays .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition (e.g., 50 nM vs. 200 nM) may arise from:
  • Assay conditions : Differences in buffer pH (optimal activity at pH 7.4) or ionic strength.
  • Protein source : Recombinant vs. native enzyme purity (e.g., >95% purity required for accurate kinetics) .
    • Resolution : Standardize protocols using reference inhibitors (e.g., acetazolamide) and validate via orthogonal methods like isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide

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